Fmoc-HoArg(Pbf)-OH: A Comprehensive Technical Guide for Peptide Synthesis
Fmoc-HoArg(Pbf)-OH: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Fmoc-L-homoarginine(Pbf)-OH (Fmoc-HoArg(Pbf)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document furnishes detailed information on its chemical properties, experimental protocols for its use, and the underlying workflows in peptide synthesis.
Core Compound Data
Fmoc-HoArg(Pbf)-OH is a derivative of homoarginine, an amino acid that is one methylene (B1212753) group longer than arginine. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and the pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino side chain makes it highly suitable for Fmoc-based solid-phase peptide synthesis.
| Property | Value | Citations |
| CAS Number | 1159680-21-3 | [1][2][3][4] |
| Molecular Weight | 662.80 g/mol | [1][2][3] |
| Molecular Formula | C35H42N4O7S | [1][2] |
| Appearance | White to off-white solid | [1] |
Role in Peptide Synthesis
Fmoc-HoArg(Pbf)-OH serves as a protected amino acid monomer for the incorporation of homoarginine residues into a growing peptide chain during SPPS. The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, while the acid-labile Pbf group safeguards the reactive guanidino side chain of homoarginine from undesired side reactions during the coupling steps. The use of homoarginine in peptide design can enhance resistance to enzymatic degradation by trypsin-like enzymes[1].
While Fmoc-HoArg(Pbf)-OH is a crucial component in the synthesis of potentially bioactive peptides, it does not possess inherent signaling pathway activity. Its function is to act as a structural component within a larger peptide sequence, which in turn may interact with biological targets and modulate signaling pathways. The workflow for utilizing this compound is embedded within the broader context of Fmoc SPPS.
Experimental Protocols
The incorporation of Fmoc-HoArg(Pbf)-OH into a peptide sequence follows the standard iterative cycles of Fmoc SPPS. The following protocols are generalized and may require optimization based on the specific peptide sequence and solid support used.
Resin Preparation and Swelling
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Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).
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Place the resin in a reaction vessel and swell it in a suitable solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), for at least 30-60 minutes.
N-terminal Fmoc Deprotection
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Drain the swelling solvent from the resin.
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Add a solution of 20% piperidine (B6355638) in DMF to the resin.
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Agitate the mixture for a specified period, typically 5-20 minutes, to remove the Fmoc group from the N-terminus of the growing peptide chain.
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Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
Amino Acid Coupling
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In a separate vessel, dissolve Fmoc-HoArg(Pbf)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
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Add a base, such as N,N-Diisopropylethylamine (DIEA), to the activation solution.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours to ensure complete coupling. A Kaiser test can be performed to confirm the absence of free primary amines.
-
Drain the coupling solution and wash the resin extensively with DMF.
This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
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After the final coupling and deprotection steps, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail to remove the peptide from the resin and cleave the side-chain protecting groups, including the Pbf group from homoarginine. A common cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v)[2].
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Add the cleavage cocktail to the dried peptidyl-resin and allow the reaction to proceed for 2-4 hours at room temperature[5]. The Pbf group is generally removed within this timeframe[4][5].
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the peptide from the filtrate by adding cold diethyl ether.
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Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether to remove scavengers and organic impurities.
-
Dry the final peptide product under vacuum.
Visualized Workflows
The following diagrams illustrate the key processes in which Fmoc-HoArg(Pbf)-OH is utilized.
Caption: Iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for the final cleavage and deprotection of the synthesized peptide.
References
- 1. Synthesis and biological activity of homoarginine-containing opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
